

# Physical and chemical properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

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## Compound of Interest

Compound Name:	2-(2-Formyl-6-methoxyphenoxy)propanoic acid
Cat. No.:	B046132

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## An In-depth Technical Guide to 2-(2-Formyl-6-methoxyphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid**. Due to a lack of extensive experimental data in publicly available literature, this document combines established information with predicted properties and proposed experimental protocols. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the synthesis, characterization, and potential biological significance of this compound.

## Chemical and Physical Properties

The fundamental identifying characteristics of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** are well-established. However, a significant portion of its physical properties have not been experimentally determined and reported in the literature. The following tables summarize both known and computationally predicted data to provide a comprehensive profile of the compound.

Table 1: General and Chemical Properties

Property	Value	Source
IUPAC Name	2-(2-Formyl-6-methoxyphenoxy)propanoic acid	PubChem[1]
CAS Number	590395-57-6	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	224.21 g/mol	PubChem[1]
Canonical SMILES	CC(C(=O)O)OC1=C(C=CC=C1OC)C=O	PubChem[1]
InChI Key	DXXCAUDRFSLKGO-UHFFFAOYSA-N	PubChem[1]

Table 2: Predicted Physical Properties

Property	Predicted Value	Notes
Melting Point	110-130 °C	Prediction based on structurally similar compounds. Experimental verification is required.
Boiling Point	385.5 ± 32.0 °C at 760 mmHg	Predicted using computational models. The compound may decompose at higher temperatures.
Solubility	Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water.	Predicted based on the presence of polar functional groups and a significant nonpolar backbone.
pKa	3.5 - 4.5	Estimated for the carboxylic acid group.
LogP	1.5 - 2.5	Predicted octanol-water partition coefficient, suggesting moderate lipophilicity.

## Proposed Synthesis

A plausible and efficient method for the synthesis of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) would react with a 2-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

## General Experimental Protocol

### Materials:

- 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

- Ethyl 2-bromopropanoate (or a similar 2-halopropanoate ester)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Acetone or N,N-Dimethylformamide (DMF) as solvent
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for hydrolysis
- Hydrochloric acid (HCl) for acidification
- Dichloromethane or Ethyl acetate for extraction
- Anhydrous sodium sulfate ( $Na_2SO_4$ ) or magnesium sulfate ( $MgSO_4$ ) for drying

**Procedure:**

- Step 1: Etherification:
  - To a solution of 2-hydroxy-3-methoxybenzaldehyde in acetone or DMF, add an excess of potassium carbonate.
  - Stir the mixture at room temperature for 30 minutes to form the phenoxide.
  - Add ethyl 2-bromopropanoate dropwise to the reaction mixture.
  - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
  - Evaporate the solvent under reduced pressure to obtain the crude ester intermediate.
- Step 2: Hydrolysis:
  - Dissolve the crude ester in a mixture of ethanol and water.
  - Add a stoichiometric amount of sodium hydroxide or lithium hydroxide.

- Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
- Remove the ethanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting materials.
- Acidify the aqueous layer to a pH of approximately 2 using dilute hydrochloric acid, which will precipitate the carboxylic acid product.

## Purification

The crude **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** can be purified by the following methods:

- Recrystallization: The precipitated solid can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.
- Column Chromatography: If further purification is required, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexane.

## Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR should show characteristic peaks for the aromatic protons, the aldehyde proton, the methoxy group protons, the methyl group protons of the propanoic acid moiety, and the methine proton.
  - $^{13}\text{C}$  NMR will confirm the presence of the carbonyl carbons (aldehyde and carboxylic acid), aromatic carbons, and aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the aldehyde and carboxylic acid, and C-O stretching of the ether and methoxy groups.

- Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound ( $m/z = 224.21$ ).
- Melting Point Analysis: A sharp melting point range will indicate the purity of the compound.

## Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** in the scientific literature, its structural features suggest potential areas for investigation. The presence of a substituted phenoxyalkanoic acid scaffold is found in various biologically active molecules.

## In Silico Screening and Target Identification

A preliminary assessment of potential biological activity can be performed using computational methods.

Workflow for In Silico Analysis:

- Chemical Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with high structural similarity to the target molecule. The biological activities of these similar compounds can provide initial hypotheses.
- Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) to screen virtual compound libraries for potential protein targets.
- Molecular Docking: Once potential protein targets are identified, molecular docking studies can be performed to predict the binding mode and estimate the binding affinity of **2-(2-Formyl-6-methoxyphenoxy)propanoic acid** to the active site of these proteins.
- ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound to assess its drug-likeness.

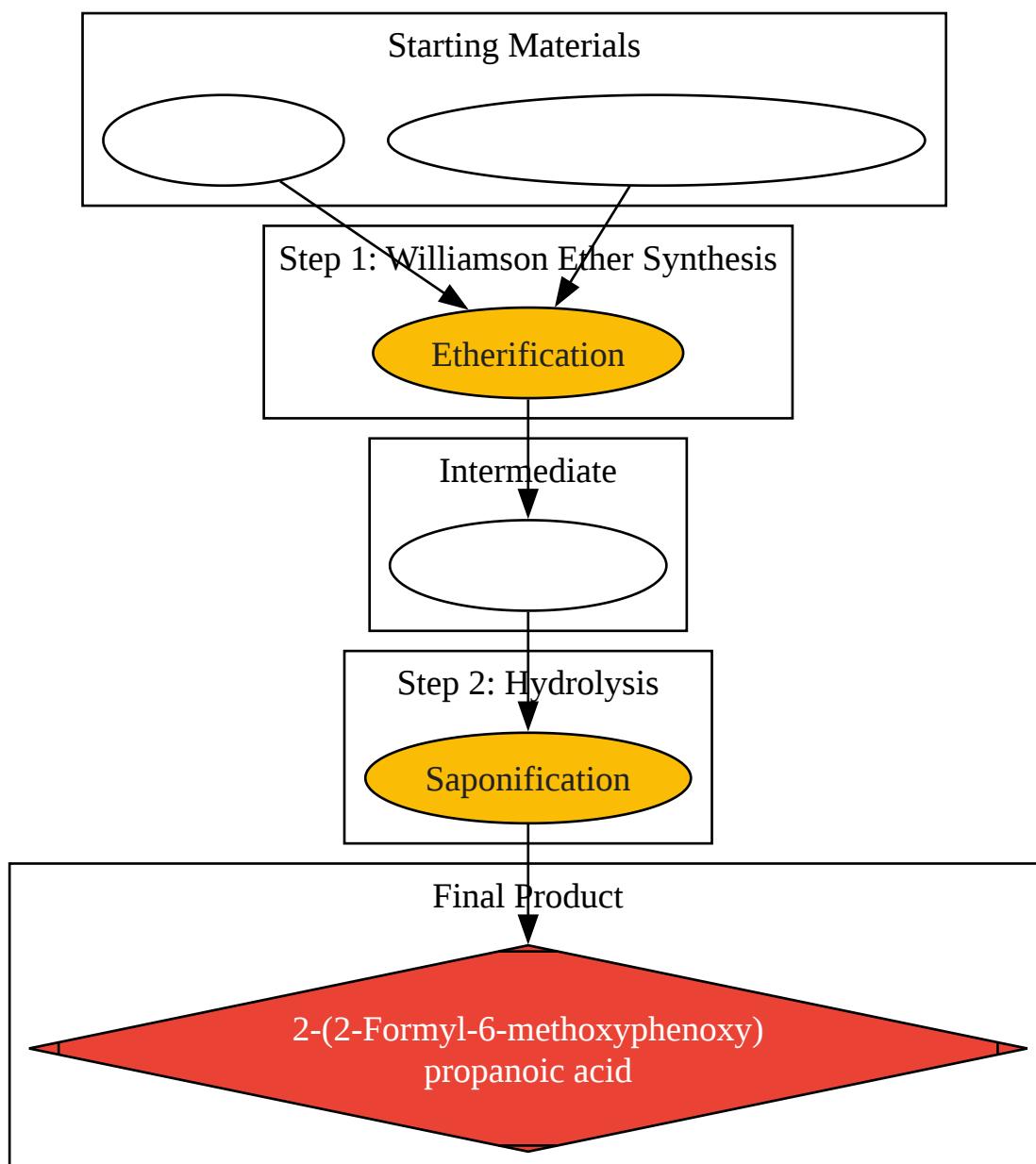
## Experimental Validation

Following in silico predictions, experimental validation is crucial. A general workflow for experimental validation would involve:

- **In Vitro Assays:** Based on the predicted targets, appropriate in vitro assays should be conducted. For example, if a kinase is a predicted target, a kinase inhibition assay would be performed.
- **Cell-Based Assays:** If the compound shows promising in vitro activity, its effects can be further investigated in relevant cell-based models to assess its cellular potency and mechanism of action.
- **In Vivo Studies:** For compounds with significant in vitro and cellular activity, further evaluation in animal models would be the next step to determine efficacy and safety.

## Visualizations

### Proposed Synthesis Workflow



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## References

- 1. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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